8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

説明

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent tag useful in cationic surfactant studies . It can be used in technical or engineered material use in photochemical doping of protonic transistors from a cephalopod protein . It is a highly water-soluble super-polar fluorescent probe .

Synthesis Analysis

The aromatic amine of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis

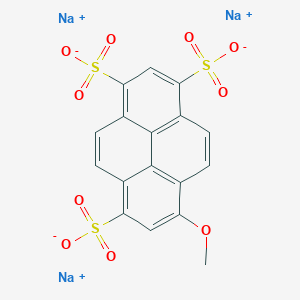

The empirical formula of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is C17H9Na3O10S3 . The molecular weight is 538.41 . The SMILES string representation is [Na+].[Na+].[Na+].COc1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble super-polar fluorescent probe . It has a melting point of 253-260 °C (dec.) (lit.) .科学的研究の応用

Proton Transfer Dynamics

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) was utilized in a study comparing its properties to the photoacid HPTS. Researchers used fast fluorescence measurements to investigate proton transfer dynamics in an aprotic solvent, revealing insights into the fluorescence and deprotonation processes of these molecules (Thomaz et al., 2020).

Fluorescent Sensor for Amino Acids

In another study, a closely related compound, HPTS, was developed as a colorimetric and green turn-on fluorescent probe for detecting arginine and lysine in aqueous solutions. This research highlights the potential of such compounds in biochemical sensing applications (Bhosale et al., 2017).

Waterborne Polyurethane Coatings

HPTS, a water-soluble pyrene dye similar to MPTS, was used to develop highly fluorescent waterborne polyurethane coatings. This study demonstrated the dye's ability to retain fluorescent and pH sensing properties when incorporated into a polyurethane matrix, suggesting applications in smart coatings and textiles (Kumar et al., 2018).

Photoacidity Studies

Research on pyrene photoacids, including compounds similar to MPTS, explored excited-state proton transfer dynamics. These studies provide valuable insights into the photoacidity and charge redistribution of such compounds, which are crucial for understanding their behavior in various applications (Spry & Fayer, 2008).

Hybrid Bilayer Construction

A study involved constructing hybrid bilayers on Au(111) using HPTS and meso-tetra(4-pyridyl)porphine (TPyP). This research showcases the potential of MPTS-like compounds in fabricating hybrid multilayers for molecular nanodevices (Gu et al., 2014).

Simultaneous Fluorescent Measurement

MPTS was used in a technique for simultaneously measuring multiple fluorescent sources. This method could be applied in various biological, chemical, and gas-monitoring applications, demonstrating the versatility of MPTS in sensor technology (Dixit et al., 2013).

将来の方向性

特性

IUPAC Name |

trisodium;8-methoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGNSJAORJLKGP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376352 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt | |

CAS RN |

82962-86-5 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)